Prolylisoleucine is a derivative of isoleucine, an α-amino acid that is used in the biosynthesis of proteins.
Related Compounds
H-Pro-Phe-Pro-Gly-Pro-Ile-Pro-OH
Compound Description: This heptapeptide represents a fragment derived from the bovine β-casein protein sequence, specifically positions 61-67 []. Sensory analysis revealed that this peptide exhibits a bitter taste with a threshold value of 0.25 mM [].
Relevance: This peptide's relevance to Prolylisoleucine stems from its inclusion of both Proline (Pro) and Isoleucine (Ile) residues within its sequence, indicating a structural similarity and potential shared properties. The presence of these residues in both compounds suggests a possible common origin from casein or related milk proteins, and their arrangement might contribute to their taste characteristics, particularly bitterness, as observed in sensory analyses [].
H-Tyr60-Pro-Phe-Pro-Gly-Pro-Ile66-OH
Compound Description: This heptapeptide is another fragment of the bovine β-casein protein sequence, encompassing positions 60-66 []. This peptide also exhibits a bitter taste, but with a lower threshold value of 0.16 mM compared to the previous heptapeptide, indicating a stronger bitterness [].
Relevance: Similar to the previous compound, this peptide's structure contains both Proline (Pro) and Isoleucine (Ile), linking it to Prolylisoleucine. Its shared origin from β-casein with the other heptapeptide and the presence of the Pro-Ile motif suggest potential similarities in taste perception and other biological activities [].
H-Arg-Gly-Pro-Phe-Pro-Ile-Ile-Val-OH
Compound Description: This octapeptide represents the C-terminal fragment of bovine β-casein, corresponding to the sequence determined by Ribadeau Dumas et al. []. It was synthesized and confirmed to be chemically different from another bitter peptide, BPIa, previously isolated from casein hydrolyzate []. Importantly, this octapeptide exhibits an exceptionally bitter taste, with a remarkably low threshold value of 0.004 mM [].
Relevance: This octapeptide is considered related to Prolylisoleucine due to the presence of both Proline and Isoleucine in its sequence. Additionally, its origin from β-casein, a source known to produce peptides containing the Pro-Ile motif, further strengthens the connection. The shared presence in milk proteins and the potential for a bitter taste profile underscore the relationship with Prolylisoleucine [].
Compound Description: This tetradecapeptide constitutes the C-terminal 14 amino acid sequence of bovine β-casein, encompassing positions 196-209 []. While composed of shorter fragments previously identified as bitter, including the octapeptide (Arg202-Val209) with a remarkably low bitterness threshold, this longer peptide exhibits a weaker bitter taste with a threshold value of 0.015 mM [].
Relevance: The relevance of this peptide to Prolylisoleucine lies in the shared presence of both Proline and Isoleucine residues within its extended structure. Derived from β-casein, this peptide reinforces the prevalence of the Pro-Ile motif in milk protein fragments and highlights the complex relationship between peptide length, amino acid composition, and bitterness perception [].
Source and Classification
H-Pro-Ile-OH can be derived from natural sources, particularly in protein hydrolysates from milk and other animal proteins. It is classified under the broader category of bioactive peptides, which are known to exert various biological functions, including antihypertensive and antioxidant activities. The specific structural properties of H-Pro-Ile-OH contribute to its classification as a bioactive dipeptide.
Synthesis Analysis
The synthesis of H-Pro-Ile-OH can be achieved through various methodologies, with solid-phase peptide synthesis being one of the most common techniques. The following steps outline the general approach to synthesizing this dipeptide:
Solid-Phase Peptide Synthesis: Utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support, such as Wang resin, allows for efficient assembly of the peptide chain.
Coupling Reactions: The attachment of amino acids involves coupling agents like DIC (diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of peptide bonds while minimizing racemization. For instance, coupling proline to isoleucine can yield high purity with minimal side reactions.
Deprotection: After each coupling step, protective groups are removed using suitable scavengers (e.g., p-cresol for trityl groups), allowing for subsequent amino acid additions.
Purification: The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity level.
Molecular Structure Analysis
The molecular structure of H-Pro-Ile-OH can be described as follows:
Chemical Formula: C₁₃H₂₃N₃O₄
Molecular Weight: Approximately 273.34 g/mol
Structure: The peptide features a central backbone formed by the amide bonds between the carboxyl group of proline and the amino group of isoleucine. The presence of hydroxyl (-OH) at the C-terminus enhances its solubility and reactivity.
Structural Characteristics
Chemical Reactions Analysis
H-Pro-Ile-OH participates in various chemical reactions typical for peptides:
Hydrolysis: Under acidic or basic conditions, H-Pro-Ile-OH can undergo hydrolysis, breaking down into its constituent amino acids.
Acylation: The hydroxyl group can react with acylating agents to form esters or amides, which can be utilized in further synthetic applications.
Peptide Bond Formation: H-Pro-Ile-OH can serve as a building block for larger peptides through additional coupling reactions.
Mechanism of Action
The mechanism of action for H-Pro-Ile-OH primarily relates to its biological activity:
Antihypertensive Effects: Studies indicate that H-Pro-Ile-OH may inhibit angiotensin-converting enzyme (ACE), leading to reduced blood pressure levels. This mechanism involves binding to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Antioxidant Activity: The presence of hydroxyl groups may contribute to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
Physical and Chemical Properties Analysis
The physical and chemical properties of H-Pro-Ile-OH are crucial for its application in scientific research:
Solubility: It is soluble in water and polar solvents due to its hydrophilic nature.
Stability: The dipeptide exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for peptides.
Applications
H-Pro-Ile-OH has several scientific applications:
Pharmaceutical Development: Its antihypertensive properties make it a candidate for developing new medications aimed at managing hypertension.
Nutritional Supplements: As a bioactive peptide, it may be included in dietary supplements targeting cardiovascular health.
Research Tool: It serves as a model compound in studies investigating peptide synthesis techniques and mechanisms.
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